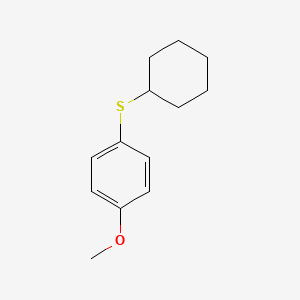
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. For instance, the condensation between 4-methoxy/3-nitrobenzaldehydes and barbituric/thiobarbituric/1,3-dimethylbarbituric acid/3-methyl-1-phenyl-2-pyrazoline-5-one forms an alkene, which then undergoes Michael addition in the presence of L-proline as a catalyst using ethanol as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Applications De Recherche Scientifique
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The specific pathways involved depend on the context in which the compound is used and the nature of the molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)amino)-1-phenyl-1H-pyrazol-5(4H)-one
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
Uniqueness
What sets 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
57624-79-0 |
|---|---|
Formule moléculaire |
C11H10N2OS2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioic acid |
InChI |
InChI=1S/C11H10N2OS2/c1-7-9(11(15)16)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16) |
Clé InChI |
SIFIWVQZEQRSQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1C(=S)S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)





